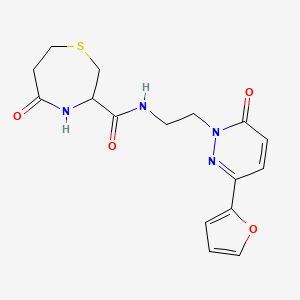

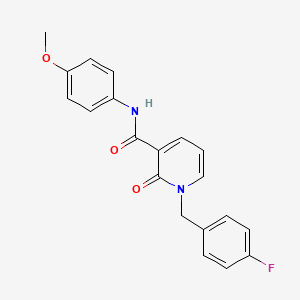

![molecular formula C9H14O3 B2783680 1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone CAS No. 16111-98-1](/img/structure/B2783680.png)

1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemically Amplified Resists for Photolithography

1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone is studied for its application in the development of chemically amplified photoresists. A novel class of ketal-protected chemically amplified photoresists, using poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (poly(DNMMA)) as a matrix polymer, showcases the potential of this compound derivatives in improving the sensitivity and performance of photoresists in semiconductor manufacturing. The ketal group in the polymer hydrolyzes under acid catalysis to yield alcohol functionalities and cyclopentanone, enhancing acid diffusion and thereby the photoresist's performance (Kim, Park, & Jang, 2000).

Advancements in Mechanochemistry

Mechanochemical research explores the potential of this compound derivatives for detoxifying expired pharmaceuticals, demonstrating a novel application beyond traditional chemical synthesis. Studies on ibuprofen indicate that mechanochemical treatments can induce degradation pathways leading to less toxic and pharmacologically inactive compounds. This innovative approach opens new avenues for safely disposing of expired or unused medications, reducing environmental impact and pharmaceutical waste management challenges (Andini et al., 2012).

Biodegradable Lubricants from Oleic Acid

Research into biolubricants has led to the synthesis of novel compounds derived from this compound, showcasing its utility in creating environmentally friendly lubricants. By synthesizing derivatives from oleic acid, researchers have developed potential biolubricant candidates that offer sustainable alternatives to conventional petroleum-based lubricants. These derivatives not only provide high performance but also contribute to reducing environmental pollution, highlighting the diverse applications of this compound in green chemistry and sustainable industrial practices (Kurniawan et al., 2017).

Synthesis of Spirobisnaphthalenes in Fungal Endophytes

A fascinating application of compounds related to this compound is their role in the synthesis of spirobisnaphthalenes from fungal endophytes. Spirobisnaphthalenes, such as those isolated from Rhytidhysteron sp., exhibit significant biological activities, including anti-inflammatory properties. This research underscores the potential of this compound and its derivatives in the discovery of new bioactive compounds with pharmaceutical applications, demonstrating the chemical's versatility and its role in bridging organic chemistry with biotechnology (Pudhom & Teerawatananond, 2014).

特性

IUPAC Name |

1-(1,4-dioxaspiro[4.4]nonan-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)8-3-2-4-9(8)11-5-6-12-9/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYNVAVICIRXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC12OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)

![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)

![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)